bis(2-chloroethyl) [[(aminocarbonyl)oxy](2-methylphenyl)methyl]phosphonate
Overview
Description
Bis(2-chloroethyl) ether is an organic compound with the formula O(CH 2 CH 2 Cl) 2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
Synthesis Analysis
Bis(2-chloroethyl) ether can be used in the synthesis of the cough suppressant fedrilate. It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl) ether is C4H8Cl2O and its molecular weight is 143.012 .Chemical Reactions Analysis
Bis(2-chloroethyl) ether is less reactive than the corresponding sulfur mustard S(CH 2 CH 2 Cl) 2. In the presence of base, it reacts with catechol to form dibenzo-18-crown-6 .Physical And Chemical Properties Analysis
Bis(2-chloroethyl) ether is a clear liquid with a chlorinated solvent-like odor. It has a density of 1.22 g/mL, a melting point of -50 °C, and a boiling point of 178 °C. It is soluble in water at 10,200 mg/L and has a vapor pressure of 0.7 mmHg at 20 °C .Safety and Hazards
properties
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2NO5P/c1-10-4-2-3-5-11(10)12(21-13(16)17)22(18,19-8-6-14)20-9-7-15/h2-5,12H,6-9H2,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGBSDAUYPNAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(OC(=O)N)P(=O)(OCCCl)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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